molecular formula C5H2Cl2FN B1320320 2,4-Dichloro-3-fluoropyridine CAS No. 628691-85-0

2,4-Dichloro-3-fluoropyridine

Cat. No.: B1320320
CAS No.: 628691-85-0
M. Wt: 165.98 g/mol
InChI Key: YYLNWRWYEJBBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-3-fluoropyridine is a useful research compound. Its molecular formula is C5H2Cl2FN and its molecular weight is 165.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

2,4-Dichloro-3-fluoropyridine has been widely studied for its chemical properties and synthesis processes. For instance, Hand and Baker (1989) described the synthesis of fluoropyridines, emphasizing the versatility of these compounds in various chemical reactions, including the formation of novel structures (Hand & Baker, 1989). Additionally, the work of Marsais et al. (1988) on the directed lithiation of halopyridines showcases the chemoselectivity and regioselectivity in synthesizing disubstituted pyridines, highlighting the importance of this compound in such processes (Marsais et al., 1988).

Applications in Medical Imaging

Carroll et al. ((2007) explored the use of fluoropyridines, including compounds similar to this compound, in medical imaging, specifically in Positron Emission Tomography (PET). They emphasized the importance of fluorine positioning in these compounds for stability and efficacy in imaging applications (Carroll, Nairne, & Woodcraft, 2007).

Use in Organic Synthesis and Catalysis

The compound has been instrumental in organic synthesis and catalysis. For example, Bobbio and Schlosser (2001) studied the deprotonation of trihalopyridines, including similar compounds to this compound, to introduce functional groups for pharmaceutical research, demonstrating its potential in the synthesis of new structures (Bobbio & Schlosser, 2001). Furthermore, Boudakian (1981) investigated the synthesis of fluorinated pyridines, highlighting the relevance of this compound in developing new fluorination techniques (Boudakian, 1981).

Photolytic Degradation in Wastewaters

Stapleton et al. (2006) researched the photolytic degradation of halogenated pyridines, including compounds like this compound, in wastewaters. Their findings are crucial for understanding the environmental impact and treatment of such compounds in pharmaceutical effluents (Stapleton, Emery, Mantzavinos, & Papadaki, 2006).

Mechanism of Action

Target of Action

2,4-Dichloro-3-fluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds . .

Mode of Action

Fluoropyridines in general are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could suggest that this compound interacts with its targets in a similar manner.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The compound is described as having high lipophilicity , which could impact its bioavailability.

Result of Action

Given its use in the synthesis of various biologically active compounds , it can be inferred that the compound likely has significant effects at the molecular and cellular level.

Action Environment

The compound’s high lipophilicity could suggest that it is relatively stable in various environments.

Safety and Hazards

2,4-Dichloro-3-fluoropyridine is considered hazardous. It is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is recommended to avoid any skin contact, ingestion, and inhalation .

Future Directions

Fluoropyridines, including 2,4-Dichloro-3-fluoropyridine, have potential applications in various biological fields . They are of special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .

Properties

IUPAC Name

2,4-dichloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLNWRWYEJBBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601950
Record name 2,4-Dichloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628691-85-0
Record name 2,4-Dichloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of lithium diisopropylamide (2 M in heptane/THF/ethylbenzene, stabilised with 0.5% w/w LiBr; 3.8 ml, 7.6 mmol) and THF (3 ml) was cooled to −78° C. and a solution of 2-chloro-3-fluoropyridine (1.0 g, 7.6 mmol) in THF (2 ml) was added dropwise over 1 min. After 2 h, a solution of hexachloroethane (2.0 g, 8.4 mmol) in THF (3 ml) was added dropwise and stirring continued for 2 h before quenching with saturated aqueous NH4Cl solution (20 ml) and extraction of the reaction product with EtOAc (100 ml). The organic phase was dried over anhydrous MgSO4 and concentrated in vacuo. The crude material was purified by column chromatography (silica; 15% Et2O/isohexane) to afford 2,4-dichloro-3-fluoropyridine (795 mg, 63%): δH (400 MHz, CDCl3) 7.34 (1H, t, J 5.1), 8.13 (1H, d, J 5.1); m/z (ES+) 166 (100%, [MH]+).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-3-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3-fluoropyridine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-3-fluoropyridine
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-3-fluoropyridine
Reactant of Route 5
2,4-Dichloro-3-fluoropyridine
Reactant of Route 6
2,4-Dichloro-3-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.